molecular formula C9H10ClNO2 B158187 2-Azaniumyl-3-(4-chlorophenyl)propanoate CAS No. 1991-78-2

2-Azaniumyl-3-(4-chlorophenyl)propanoate

Cat. No.: B158187
CAS No.: 1991-78-2
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fenclonine can be synthesized through the chlorination of phenylalanineThis can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of fenclonine typically involves large-scale chlorination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of fenclonine .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fenclonine is widely used in scientific research to study the effects of serotonin depletion. It has applications in:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed to investigate the role of serotonin in biological processes.

    Medicine: Used experimentally to treat conditions like carcinoid syndrome and to study the effects of serotonin depletion on mood and behavior.

    Industry: Utilized in the synthesis of other chemical compounds and pharmaceuticals.

Mechanism of Action

Fenclonine exerts its effects by irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. This inhibition leads to a significant reduction in serotonin levels in the brain and other tissues. The depletion of serotonin affects various physiological processes, including mood regulation, sleep, and appetite .

Comparison with Similar Compounds

Comparison: Fenclonine is unique in its irreversible inhibition of tryptophan hydroxylase, leading to long-lasting serotonin depletion. In contrast, compounds like AMPT and PCA have different mechanisms of action and target different enzymes or pathways. Telotristat ethyl, while also inhibiting tryptophan hydroxylase, is used clinically and has a different safety profile compared to fenclonine .

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51274-82-9 (hydrochloride)
Record name Fenclonine [USAN:INN]
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DSSTOX Substance ID

DTXSID4045139
Record name Fenclonine
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Administration of the specific serotonin depletor p-chlorophenylalanine to rats resulted in marked inhibition of tryptophan hydroxylase of the brain. The enzyme inhibition can be correlated with and is assumed to be responsible for brain serotonin depletion. Although p-chlorophenylalanine is a competitive inhibitor of tryptophan hydroxylase in vitro, it causes an irreversible inactivation of the enzyme in vivo. The findings also support the conclusion that tryptophan hydroxylation is the rate-limiting step in serotonin biosynthesis.
Record name Fenclonine
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Color/Form

Crystals from methanol

CAS No.

7424-00-2, 1991-78-2
Record name 4-Chloro-DL-phenylalanine
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Record name Fenclonine [USAN:INN]
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Record name Fenclonine
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Record name Phenylalanine, 4-chloro-
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Record name 4-chloro-3-phenylalanine
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Record name 3-(p-chlorophenyl)-DL-alanine
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Record name FENCLONINE
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Record name Fenclonine
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Melting Point

238-240 °C
Record name Fenclonine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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